Cas no 1256162-94-3 (5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde)
5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 5-chloropyrazole [1,5- a] pyrimidine-3-formaldehyde]
- SCHEMBL852388
- MFCD22551530
- EN300-114763
- AKOS016000861
- SY041060
- 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxaldehyde
- AS-69343
- F52625
- NYWPUMGVBDABLA-UHFFFAOYSA-N
- CS-0035683
- DTXSID10728925
- Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 5-chloro-
- 1256162-94-3
- DB-113722
- 5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde
-
- MDL: MFCD22551530
- Inchi: 1S/C7H4ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-4H
- InChI Key: NYWPUMGVBDABLA-UHFFFAOYSA-N
- SMILES: ClC1C=CN2C(=C(C=O)C=N2)N=1
Computed Properties
- Exact Mass: 181.0042895g/mol
- Monoisotopic Mass: 181.0042895g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 47.3Ų
5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM151800-1g |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM151800-250mg |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 95% | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM151800-1g |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 95% | 1g |
$*** | 2023-04-03 | |
| abcr | AB483253-250 mg |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde; . |
1256162-94-3 | 250mg |
€256.20 | 2023-06-15 | ||
| Apollo Scientific | OR52949-250mg |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 250mg |
£32.00 | 2025-02-20 | ||
| Apollo Scientific | OR52949-1g |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 1g |
£99.00 | 2025-02-20 | ||
| abcr | AB483253-1 g |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde; . |
1256162-94-3 | 1g |
€575.10 | 2023-06-15 | ||
| Matrix Scientific | 223266-1g |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, 95% min |
1256162-94-3 | 95% | 1g |
$717.00 | 2023-09-06 | |
| Matrix Scientific | 223266-5g |
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, 95% min |
1256162-94-3 | 95% | 5g |
$2506.00 | 2023-09-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01969-5g |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
1256162-94-3 | 95% | 5g |
$244 | 2023-09-07 |
5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde Suppliers
5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS No. 1256162-94-3): Structural Insights and Emerging Applications in Chemical Biology
The 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, identified by the CAS registry number 1256162-94-3, represents a structurally unique compound at the intersection of heterocyclic chemistry and medicinal applications. This molecule combines the rigid framework of a pyrazolo[1,5-a]pyrimidine core with a terminal aldehyde group, creating a versatile platform for exploring chemical reactivity and biological interactions. Recent advancements in synthetic methodologies and computational modeling have revitalized interest in this compound's potential across drug discovery and materials science.
Structurally, the pyrazolo[1,5-a]pyrimidine scaffold exhibits aromatic stability due to resonance delocalization between the pyrazole and pyrimidine rings. The chloro substituent at position 5 modulates electronic properties, enhancing binding affinity for metal ions or protein receptors. Meanwhile, the aldehyde functional group (-CHO) enables selective derivatization via aldol condensations or Schiff base formation. These features make it an ideal precursor for synthesizing bioactive molecules such as kinase inhibitors or fluorescent probes.
In drug discovery, recent studies highlight its role as a lead compound for anticancer therapies. A 2023 publication in Journal of Medicinal Chemistry demonstrated that analogs of this compound selectively inhibit Polo-like kinase 1 (PLK1), a validated target in tumor cell cycle regulation. The aldehyde group facilitates covalent binding to cysteine residues in the kinase active site through Michael addition mechanisms, offering advantages over reversible inhibitors.
Synthetic chemists have exploited its reactivity to develop novel cross-coupling protocols. A groundbreaking 2024 study revealed that this compound acts as an effective directing group in palladium-catalyzed C–N bond formations under mild conditions. The chlorine atom's electron-withdrawing effect enhances substrate activation while the aldehyde provides coordination sites for transition metal complexes. This dual functionality enables one-pot synthesis of complex heterocycles with high atom economy.
In biosensing applications, researchers have engineered its photochemical properties by attaching fluorescent tags to the aldehyde moiety. A 2023 Nature Communications report described its use as a turn-on probe for detecting intracellular reactive oxygen species (ROS). The conjugated π-system undergoes fluorescence resonance energy transfer (FRET) quenching until ROS-mediated oxidation of the aldehyde generates emissive products with distinct photophysical characteristics.
Computational studies using density functional theory (DFT) have elucidated its interactions with biological targets at atomic resolution. Molecular docking simulations predict strong binding interactions with histone deacetylase enzymes through hydrogen bonding between the carbonyl oxygen and enzyme residues. These insights guide structure-based optimization strategies to improve pharmacokinetic profiles while maintaining selectivity.
Sustainable synthesis pathways are being developed using enzyme-catalyzed approaches. A 2024 Angewandte Chemie paper demonstrated that ketoreductases can stereoselectively reduce precursor ketones into chiral intermediates with >98% ee values under aqueous conditions. This enzymatic strategy eliminates hazardous organic solvents traditionally used in asymmetric reductions.
The compound's unique redox properties are now being explored for energy storage systems. Electrochemical studies show reversible oxidation at +0.8 V vs Ag/AgCl reference electrode due to electron delocalization across the heterocyclic core and aldehyde group. This behavior makes it a promising candidate for cathode materials in next-generation lithium-ion batteries with improved charge retention capacity.
Cutting-edge research also investigates its role in supramolecular assemblies. Self-assembly experiments reveal that π-stacking interactions between pyrazolo[1,5-a]pyrimidine units form columnar liquid crystals at temperatures above 80°C, offering tunable optical properties through substituent variation on the aldehyde side chain.
In conclusion, CAS No. 1256162-94-3 represents more than just a chemical entity - it embodies a dynamic research frontier where structural versatility meets functional innovation across multiple scientific disciplines. Ongoing investigations into its photochemical behavior, catalytic applications, and biocompatible derivatives promise transformative advancements in both academic research and industrial product development.
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